

# Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via the electrophilic bromination of o-vanillin, supported by quantitative data and a visual representation of the synthetic workflow.

## Overview of the Synthesis

The synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is achieved through the direct bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The position of bromination is directed by the activating hydroxyl and methoxy groups already present on the ring.

## Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, along with their relevant properties.

Substance	Formula	Molar Mass (g/mol )	Quantity	Role
o-Vanillin	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	4.0 g (0.026 mol)	Starting Material
Acetic Acid	CH <sub>3</sub> COOH	60.05	80 mL	Solvent
Sodium Acetate	CH <sub>3</sub> COONa	82.03	2.37 g (0.029 mol)	Reagent
Bromine	Br <sub>2</sub>	159.81	1.49 mL (0.029 mol)	Brominating Agent
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	240 mL	Extraction Solvent
Water	H <sub>2</sub> O	18.02	200 mL	Washing Agent
Brine	-	-	50 mL	Washing Agent
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	q.s.	Drying Agent

## Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.[\[1\]](#)

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4.0 g (0.026 mol) of o-vanillin in 80 mL of acetic acid.
- **Addition of Sodium Acetate:** Cool the solution to 0 °C using an ice bath and add 2.37 g (0.029 mol) of sodium acetate.
- **Bromination:** While maintaining the temperature at 0 °C, slowly add 1.49 mL (0.029 mol) of bromine to the reaction mixture dropwise.
- **Reaction Progression:** After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

- **Workup - Quenching and Extraction:** Upon completion of the reaction, add 100 mL of water. Extract the aqueous phase with dichloromethane (3 x 80 mL).
- **Workup - Washing:** Combine the organic phases and wash sequentially with 100 mL of water and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate and then concentrate under reduced pressure to remove the solvent.
- **Purification:** Purify the crude product by fast column chromatography using a mixture of petroleum ether and ethyl acetate (19:1) as the eluent.

## Characterization Data

The successful synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde** is confirmed by the following characterization data.<sup>[1]</sup>

Property	Value
Appearance	Yellow Solid
Yield	6.0 g (98%)
Melting Point	119-123 °C
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> /TMS)	δ = 3.92 (3H, s, OCH <sub>3</sub> ), 7.18 (1H, d, J = 2.4 Hz, 4-H), 7.31 (1H, d, J = 2.4 Hz, 6-H), 9.86 (1H, s, CHO), 11.00 (1H, s, OH)
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ = 56.3 (OCH <sub>3</sub> ), 111.1 (C-5), 120.8 (C-6), 121.3 (C-1), 126.1 (C-4), 149.3 (C-2), 150.9 (C-3), 195.4 (CHO)

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.



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Caption: Workflow for the synthesis of **5-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

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## References

- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183005#synthesis-of-5-bromo-2-hydroxy-3-methoxybenzaldehyde]

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